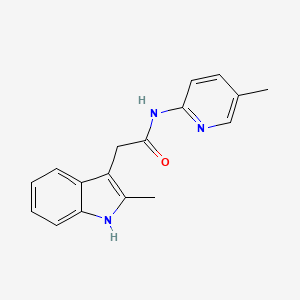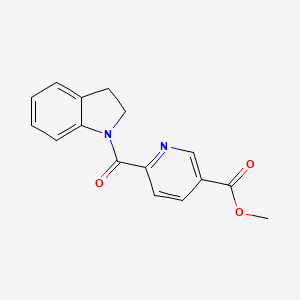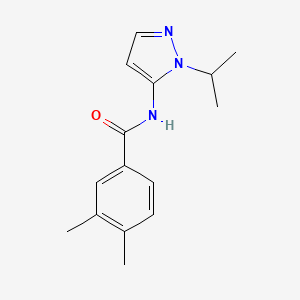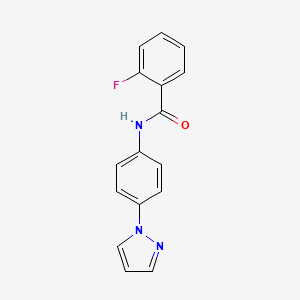
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a vital role in preventing the formation and progression of cancer. MI-2 has been shown to be a promising candidate for the development of anticancer therapeutics, and research on this compound is ongoing.
作用機序
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide works by disrupting the interaction between MDM2 and p53, which leads to the activation of p53 and the induction of apoptosis in cancer cells. This mechanism of action is different from traditional chemotherapy agents, which target rapidly dividing cells and often have significant side effects.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several potential future directions for research on 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide. One area of focus is the development of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide analogs that have improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to explore the potential use of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in the treatment of other diseases beyond cancer.
合成法
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-3-carboxylic acid with 5-methylpyridin-2-amine, followed by the addition of an acetyl group to the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and viral infections.
特性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-16(18-10-11)20-17(21)9-14-12(2)19-15-6-4-3-5-13(14)15/h3-8,10,19H,9H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNLCKENBJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
